Azithromycin E - 612534-95-9

Azithromycin E

Catalog Number: EVT-1665848
CAS Number: 612534-95-9
Molecular Formula: C38H70N2O13
Molecular Weight: 763 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Azithromycin is a semi-synthetic antibiotic belonging to the azalide subclass of macrolide antibiotics. [, , ] It is derived from erythromycin, a naturally occurring macrolide. [] Azithromycin is a commonly used tool in various scientific research areas, particularly in microbiology and cell biology. It is employed to study bacterial growth inhibition, investigate mechanisms of antibiotic resistance, and explore its effects on cellular processes. [, , ]

Azithromycin

Compound Description: Azithromycin is a commonly prescribed macrolide antibiotic known for its broad-spectrum activity against gram-positive and certain gram-negative bacteria. It functions by binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis [, , ]. It is often used to treat respiratory tract infections, skin infections, and sexually transmitted infections.

Ceftriaxone

Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic with bactericidal activity against a wide range of gram-positive and gram-negative bacteria. It acts by inhibiting bacterial cell wall synthesis []. Ceftriaxone is frequently used for treating serious bacterial infections, including meningitis, pneumonia, and urinary tract infections.

Relevance: While structurally different from Azithromycin E, Ceftriaxone is discussed in the context of dual therapy for Neisseria gonorrhoeae infections []. The emergence of resistance to both ceftriaxone and azithromycin poses a significant threat to gonorrhea treatment. This highlights the importance of understanding the interplay between different antibiotic classes, including macrolides like Azithromycin E, in combating bacterial resistance.

Ciprofloxacin

Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication [, ]. It exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria. Ciprofloxacin is used to treat various bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections.

Relevance: Similar to Ceftriaxone, Ciprofloxacin is discussed in conjunction with Azithromycin in the context of dual therapy and antimicrobial resistance in Neisseria gonorrhoeae infections []. The potential for resistance development against both Azithromycin and Ciprofloxacin underscores the need for alternative treatment options, potentially involving related compounds like Azithromycin E. Additionally, one study explored the comparative efficacy of Ciprofloxacin and Azithromycin against different bacterial strains [], highlighting the importance of understanding the specific activity profiles of related compounds.

Source

Azithromycin was first approved for medical use in 1991 and is synthesized from erythromycin A, which serves as the precursor compound. The synthesis process involves several chemical modifications to enhance its pharmacological properties.

Classification

Azithromycin belongs to the azalide subclass of macrolides, characterized by a 15-membered lactone ring. It is classified as an antibiotic due to its ability to inhibit bacterial protein synthesis.

Synthesis Analysis

Methods

The synthesis of Azithromycin E can be achieved through various methods, primarily involving the transformation of erythromycin A. Notable methods include:

  1. One-Kettle Synthesis: This method utilizes erythromycin A oxime as a starting material. The process includes:
    • Conversion of erythromycin A oxime to demethyl azithromycin.
    • Methylation and recrystallization to obtain azithromycin dihydrate.
    • Key reactions involved are Beckmann rearrangement, reduction, and hydrolysis using boric acid esters .
  2. Thiocyanate Method: Another approach involves using erythromycin thiocyanate as the starting material, where rearrangement and reduction reactions lead to azithromycin .

Technical Details

The synthesis typically requires controlled conditions such as temperature management during reactions and specific pH adjustments using sodium hydroxide or sulfuric acid to facilitate various stages of the chemical transformations.

Molecular Structure Analysis

Structure

Azithromycin E has a complex molecular structure characterized by a large lactone ring with multiple functional groups including ketones and amines. Its molecular formula is C_38H_72N_2O_12.

Data

  • Molecular Weight: 748.99 g/mol.
  • Structural Features: The structure includes a 15-membered ring with an attached nitrogen atom that distinguishes it from other macrolides.
Chemical Reactions Analysis

Reactions

The key chemical reactions involved in synthesizing Azithromycin include:

  • Beckmann Rearrangement: Converts oximes into amides.
  • Reduction Reactions: Involves reducing agents like sodium borohydride to convert ketones into alcohols.
  • Methylation: The introduction of methyl groups to enhance the antibiotic properties.

Technical Details

The reaction conditions such as temperature (ranging from -10°C to 40°C) and solvent choice (e.g., methanol or ethanol) are critical for optimizing yields and purity .

Mechanism of Action

Process

Azithromycin exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This action prevents bacteria from growing and reproducing.

Data

  • Inhibition Profile: Azithromycin is effective against a wide range of gram-positive and some gram-negative bacteria.
  • Half-Life: Approximately 68 hours, allowing for once-daily dosing.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in methanol and slightly soluble in water.

Chemical Properties

  • Stability: Azithromycin is stable under acidic conditions but can degrade in alkaline environments.
  • Melting Point: Approximately 75–80°C.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for quantifying azithromycin in pharmaceutical formulations, ensuring quality control during production .

Applications

Scientific Uses

Azithromycin is widely used in clinical settings for treating:

  • Respiratory tract infections (e.g., pneumonia).
  • Skin infections (e.g., cellulitis).
  • Sexually transmitted infections (e.g., chlamydia).
    Additionally, it has been explored for potential uses in treating other conditions such as cystic fibrosis due to its anti-inflammatory properties .
Historical Evolution and Pharmacological Classification

Semisynthetic Derivation From Erythromycin: Structural Innovations in Macrolide Design

Azithromycin originated as a strategic structural modification of erythromycin, the foundational 14-membered ring macrolide antibiotic isolated from Saccharopolyspora erythraea in 1952 [8]. To overcome erythromycin's acid instability and limited bioavailability, researchers at PLIVA (Croatia) introduced a nitrogen atom at the 9a position of the aglycone ring, creating a 15-membered azalide subclass [2] [9]. This reconfiguration yielded C₃₈H₇₂N₂O₁₂ (azithromycin), characterized by:

  • Ring Expansion: Conversion from 14- to 15-membered lactone via Beckmann rearrangement, preventing acid-catalyzed degradation of the cladinose sugar [8].
  • Enhanced Pharmacokinetics: The methyl-substituted nitrogen increased lipophilicity, improving tissue penetration and intracellular accumulation (30x higher in phagocytes vs. plasma) [5] [7].
  • Broadened Spectrum: Stability at alkaline pH enabled superior activity against Gram-negative bacteria (Haemophilus influenzae, Moraxella catarrhalis) and atypical pathogens (Chlamydia, Legionella) compared to erythromycin [1] [8].

Table 1: Structural Evolution of Macrolide Antibiotics

GenerationRepresentative CompoundRing SizeKey Structural FeaturesAcid Stability
FirstErythromycin14-memberedCladinose at C3, carbonyl at C9Low
SecondAzithromycin15-membered9a-methyl nitrogen insertionHigh
SecondClarithromycin14-memberedC6 methylationModerate
ThirdTelithromycin14-membered3-keto group, C11-C12 carbamateHigh

This structural innovation enabled azithromycin to bind irreversibly to the bacterial 50S ribosomal subunit while resisting enzymatic degradation—a breakthrough documented in PLIVA's 1981 patent [9].

Chronological Development of Azithromycin: From PLIVA-Pfizer Collaboration to Global Therapeutic Adoption

The commercialization of azithromycin exemplifies transnational pharmaceutical collaboration:

  • 1979–1980: PLIVA scientists (led by Dr. Slobodan Đokić) synthesize azithromycin (initially coded CP-62,993) [9].
  • 1981: PLIVA files Yugoslavian patent YU-22457, later extended globally via PCT [3] [9].
  • 1986: Pfizer licenses worldwide rights (excluding Eastern Europe) after discovering PLIVA's patent in USPTO databases. PLIVA retains marketing rights under the brand Sumamed, while Pfizer brands it Zithromax [3] [9].
  • 1988: Sumamed launches in Eastern Europe; Zithromax gains FDA approval in 1991 [5] [10].
  • Post-2000: Global sales peak at $2 billion annually (2005), driven by indications for respiratory/sexually transmitted infections and preferential tissue pharmacokinetics [3] [9].

Pfizer's distribution network accelerated adoption, particularly for community-acquired pneumonia and chlamydial urethritis, where single-dose efficacy outperformed erythromycin’s multi-day regimens [1] [5]. By 2022, azithromycin ranked among the top 100 prescribed drugs in the US, with >8 million annual prescriptions [10].

Regulatory Milestones: FDA Approval Pathways and Global Health Integration

Azithromycin’s regulatory journey reflects its therapeutic versatility and public health value:

  • 1991: FDA approves Zithromax for mild-to-moderate infections (sinusitis, pneumonia, pharyngitis) based on trials demonstrating 88–97% clinical cure rates [5] [10].
  • 1994: Indication expanded to Mycobacterium avium complex (MAC) prophylaxis in AIDS patients—leveraging azithromycin’s high macrophage concentrations [1].
  • 1996: WHO adds azithromycin to its Model List of Essential Medicines, citing cost-effectiveness for trachoma and bacterial conjunctivitis [10] [15].
  • 2010s: Designated a Critically Important Antimicrobial by WHO for human medicine, requiring stewardship to curb resistance [10] [16].

Table 2: Global Regulatory and Health Policy Milestones

YearAgencyDecision/PolicyTherapeutic Rationale
1991FDAInitial approval for respiratory infectionsSuperior bioavailability vs. erythromycin
1994FDAMAC prophylaxis indicationHigh intracellular accumulation in macrophages
1996WHOAdded to Essential Medicines ListSingle-dose cure for trachoma/chlamydia
2019WHORetained as "Highest Priority Critically Important Antimicrobial"Rising macrolide resistance concerns

Post-approval studies cemented azithromycin’s role in public health campaigns, including mass administration for trachoma elimination in endemic regions [10]. However, resistance mechanisms (erm gene methylation, 23S rRNA mutations) prompted FDA warnings against indiscriminate use by 2013 [7] [10].

Pharmacological Mechanisms: Ribosomal Binding and Immunomodulation

Azithromycin’s efficacy stems from dual antibacterial and immunoregulatory actions:

  • Ribosomal Inhibition: Binds domain V of the 23S rRNA in the 50S subunit, blocking peptide translocation via the nascent peptide exit tunnel (NPET) [7] [8]. Unlike erythromycin, its extended ring forms additional contacts with A752/U2609 residues, enhancing retention [2].
  • Immunomodulation: Suppresses NF-κB signaling and proinflammatory cytokine production (TNF-α, IL-8), reducing neutrophil infiltration in chronic airway diseases [4] [7]. Shifts macrophages toward anti-inflammatory M2 polarization, beneficial in cystic fibrosis and COPD [4] [33].

Resistance, observed in 30–40% of Streptococcus pneumoniae isolates, arises via:

  • Ribosomal methylation by erm(B) genes
  • 23S rRNA mutations (A2058G, A2059G)
  • Efflux pumps (mef(A), msr(D)) [7] [8]

Properties

CAS Number

612534-95-9

Product Name

Azithromycin E

IUPAC Name

(1R,4R,4'R,5S,5'S,6R,6'S,7R,10R,12R,13R,14S,15S,17S)-13-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,12-tetrahydroxy-4'-methoxy-4',5,6',7,8,10,12,14-octamethylspiro[3,16,18-trioxa-8-azabicyclo[13.4.0]nonadecane-17,2'-oxane]-2-one

Molecular Formula

C38H70N2O13

Molecular Weight

763 g/mol

InChI

InChI=1S/C38H70N2O13/c1-14-27-37(9,46)30(42)23(5)40(12)17-20(2)16-35(7,45)32(51-34-28(41)26(39(10)11)15-21(3)49-34)22(4)29-25(33(44)50-27)18-48-38(53-29)19-36(8,47-13)31(43)24(6)52-38/h20-32,34,41-43,45-46H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28-,29+,30-,31+,32-,34+,35-,36-,37-,38-/m1/s1

InChI Key

UNULYJBDEWDIQZ-XVXDYBIPSA-N

SMILES

CCC1C(C(C(N(CC(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.